Cas no 1354008-48-2 (N*1*-Isopropyl-N*1*-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine)

N*1*-Isopropyl-N*1*-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine 化学的及び物理的性質
名前と識別子
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- N*1*-isopropyl-n*1*-((r)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine
- (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
- AM96152
- N1-Isopropyl-N1-((R)-1-methylpyrrolidin-3-yl)ethane-1,2-diamine
- N-Isopropyl-N-[(3R)-1-methyl-3-pyrrolidinyl]-1,2-ethanediamine
- N*1*-Isopropyl-N*1*-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine
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- インチ: 1S/C10H23N3/c1-9(2)13(7-5-11)10-4-6-12(3)8-10/h9-10H,4-8,11H2,1-3H3/t10-/m1/s1
- InChIKey: YQORNFZDRJFBSM-SNVBAGLBSA-N
- ほほえんだ: N(CCN)(C(C)C)[C@H]1CN(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 147
- トポロジー分子極性表面積: 32.5
N*1*-Isopropyl-N*1*-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 082589-500mg |
N*1*-Isopropyl-N*1*-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine |
1354008-48-2 | 500mg |
£755.00 | 2022-03-01 | ||
Chemenu | CM498556-1g |
(R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine |
1354008-48-2 | 97% | 1g |
$1499 | 2023-01-01 |
N*1*-Isopropyl-N*1*-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
N*1*-Isopropyl-N*1*-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamineに関する追加情報
Research Brief on N1-Isopropyl-N1-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine (CAS: 1354008-48-2): Recent Advances and Applications
N1-Isopropyl-N1-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine (CAS: 1354008-48-2) is a chiral diamine compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) disorders and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound's unique structural features, including its chiral center and flexible diamine backbone, make it a versatile scaffold for designing novel pharmacophores. Recent synthetic approaches have emphasized the use of asymmetric catalysis to achieve high enantiomeric purity, which is critical for its biological activity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient enantioselective synthesis of this diamine using a palladium-catalyzed asymmetric hydrogenation, achieving >99% enantiomeric excess (ee). This advancement has significant implications for scaling up production while maintaining the compound's stereochemical integrity.
In terms of biological activity, N1-Isopropyl-N1-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine has shown promising results as a modulator of neurotransmitter systems. A preclinical study published in ACS Chemical Neuroscience (2024) reported its affinity for dopamine and serotonin receptors, suggesting potential applications in treating neuropsychiatric disorders such as schizophrenia and depression. The compound's ability to cross the blood-brain barrier (BBB) was also highlighted, further supporting its utility in CNS-targeted therapies. Additionally, its antimicrobial properties have been investigated, with recent findings indicating activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic and safety profiles. Recent toxicology studies have identified potential hepatotoxicity at high doses, necessitating further structural modifications to improve its therapeutic index. Future research directions may include the development of prodrugs or formulation strategies to enhance bioavailability and reduce off-target effects. Overall, N1-Isopropyl-N1-((R)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine represents a compelling case study in the intersection of chemical synthesis and biological application, with ongoing research poised to unlock its full therapeutic potential.
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